molecular formula C20H24BNO4 B2955085 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate CAS No. 2096995-72-9

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate

Cat. No.: B2955085
CAS No.: 2096995-72-9
M. Wt: 353.23
InChI Key: YCTKHXXLBXRANU-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate is a chemical compound that features a boronic acid derivative and an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate typically involves the reaction of phenylboronic acid with an appropriate amino acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Types of Reactions:

  • Reduction: Reduction reactions may be used to modify the compound's structure, typically resulting in the addition of hydrogen atoms.

  • Substitution: Substitution reactions can replace one functional group with another, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development. Industry: It is utilized in the production of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] 2-anilinoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-10-12-17(13-11-15)24-18(23)14-22-16-8-6-5-7-9-16/h5-13,22H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTKHXXLBXRANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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